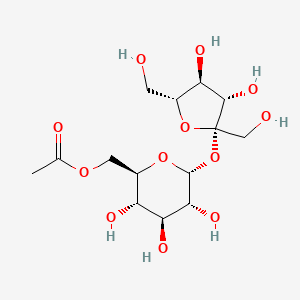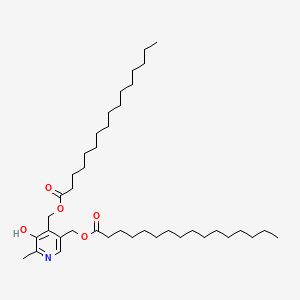
Pyridoxine dipalmitate
Vue d'ensemble
Description
Pyridoxine dipalmitate, also known as vitamin B6 dipalmitate, is a derivative of pyridoxine (vitamin B6). It is a white or similar white crystal or crystalline powder that is odorless. This compound is known for its better skin permeation and stability compared to pyridoxine. This compound is primarily used as a cosmetic functional additive, helping to prevent and treat various skin conditions such as roughness, acne, and sunburns .
Mécanisme D'action
Target of Action
Pyridoxine dipalmitate is a derivative of pyridoxine, also known as vitamin B6 . The primary targets of this compound are the enzymes involved in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . These enzymes require the active form of vitamin B6, pyridoxal 5’-phosphate (PLP), as a coenzyme .
Mode of Action
This compound is converted to pyridoxal 5’-phosphate (PLP) in the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . It is involved in the synthesis of neurotransmitters such as serotonin and norepinephrine .
Pharmacokinetics
The unphosphorylated parts of pyridoxine are absorbed by passive diffusion in the jejunum and ileum . The phosphorylated parts, on the other hand, are absorbed after being dephosphorylated by alkaline phosphatase in the small intestine . This process affects the bioavailability of pyridoxine and its derivatives.
Result of Action
The action of this compound results in a variety of molecular and cellular effects. For instance, vitamin B6 deficiency can result in altered lymphocyte differentiation and maturation, reduced delayed-type hypersensitivity responses, impaired antibody production, decreased lymphocyte proliferation, and decreased interleukin (IL)-2 production .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, a patented formulation contains pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate along with lemon grass (active ingredient) to activate the cell and to provide protection against UV . Apart from these, pyridoxine derivatives play important roles as antioxidants, androgen receptor antagonists, and more .
Analyse Biochimique
Biochemical Properties
Pyridoxine dipalmitate represents the active form of vitamin B6, which undergoes conversion to pyridoxal 5′-phosphate (PLP) within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to improve physical abnormalities in certain cell types . Moreover, it has been shown to increase the resistance of nigral dopaminergic neurons to neurotoxicity .
Molecular Mechanism
This compound undergoes conversion to PLP within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . This suggests that this compound exerts its effects at the molecular level through its conversion to PLP and subsequent participation in various biochemical reactions.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been suggested that pyridoxine supplementation can increase the resistance of neurons to neurotoxicity over time .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research has shown that pyridoxine treatment can increase the resistance of neurons to neurotoxicity in animal models .
Metabolic Pathways
This compound is involved in the metabolism of amino acids, fatty acids, and carbohydrates through its conversion to PLP . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for these metabolic processes .
Transport and Distribution
Research has shown that pyridoxine uptake by certain cell types involves a specific and regulated carrier-mediated process . This suggests that this compound may be transported and distributed within cells and tissues through similar mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridoxine dipalmitate is synthesized through the esterification of pyridoxine with palmitic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity. The process involves the formation of an ester bond between the hydroxyl groups of pyridoxine and the carboxyl groups of palmitic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for large-scale production. The process involves the use of high-purity reactants and advanced catalytic systems to achieve efficient conversion rates. The reaction is carried out in a solvent system that facilitates the esterification process and allows for easy separation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxine dipalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water or aqueous solutions, leading to the formation of pyridoxine and palmitic acid.
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert this compound into reduced forms with altered chemical properties
Major Products Formed: The major products formed from these reactions include pyridoxine, palmitic acid, and their respective oxidized or reduced derivatives .
Applications De Recherche Scientifique
Pyridoxine dipalmitate has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Pyridoxine (Vitamin B6): The parent compound of pyridoxine dipalmitate, known for its role in amino acid metabolism and neurotransmitter synthesis.
Pyridoxal: Another derivative of vitamin B6, involved in similar biochemical pathways but with different stability and solubility properties.
Pyridoxamine: A form of vitamin B6 that participates in various metabolic reactions and has distinct biological activities.
Uniqueness of this compound: this compound is unique due to its enhanced stability and skin-permeating properties compared to other vitamin B6 derivatives. This makes it particularly useful in cosmetic and dermatological applications where stability and effective delivery are crucial .
Propriétés
Numéro CAS |
635-38-1 |
|---|---|
Formule moléculaire |
C38H67NO5 |
Poids moléculaire |
617.9 g/mol |
Nom IUPAC |
(4-hexadecanoyloxy-5-hydroxy-6-methylpyridin-3-yl) hexadecanoate |
InChI |
InChI=1S/C38H67NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(40)43-34-32-39-33(3)37(42)38(34)44-36(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31H2,1-3H3 |
Clé InChI |
XQPZOTDPIYWJQZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC1=CN=C(C(=C1OC(=O)CCCCCCCCCCCCCCC)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


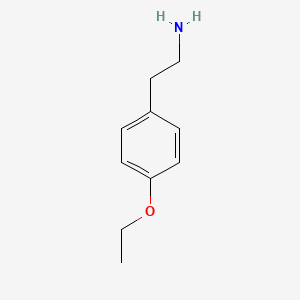
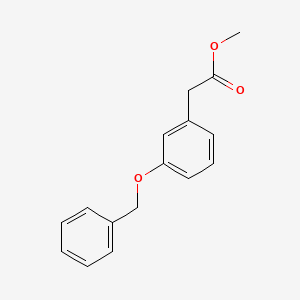
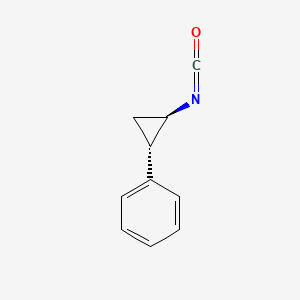
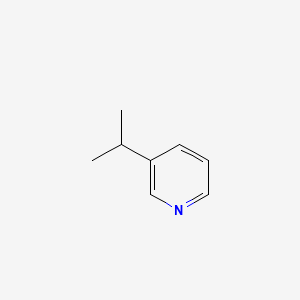
![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3427957.png)
![2-[(Pyridin-2-ylmethyl)amino]acetonitrile](/img/structure/B3427963.png)
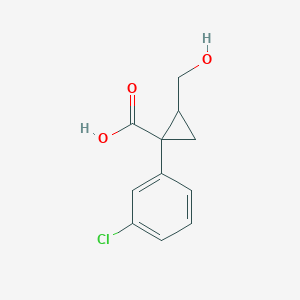

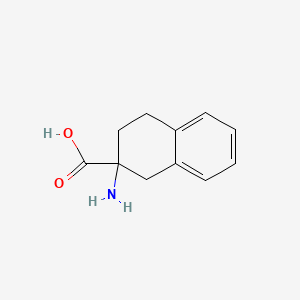
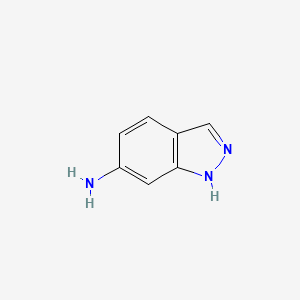
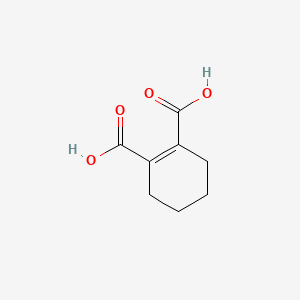
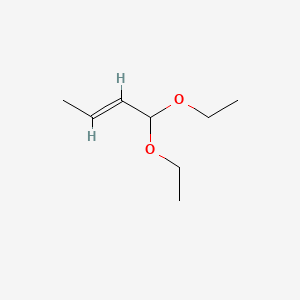
![2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride](/img/structure/B3428014.png)
